3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane typically involves the reaction of benzyloxyethyl compounds with chloromethyl oxolane under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction
Analyse Chemischer Reaktionen
3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The benzyloxyethyl group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to form corresponding alcohols and acids.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: In studies involving the modification of biological molecules.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Limited industrial applications, primarily in research and development settings.
Wirkmechanismus
The mechanism of action of 3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane involves its interaction with specific molecular targets, leading to the modification of these targets.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane include other benzyloxyethyl derivatives and chloromethyl oxolane compounds. These compounds share similar chemical properties and reactivity but may differ in their specific applications and effectiveness. The uniqueness of this compound lies in its specific combination of functional groups, which allows for unique interactions and applications in research .
Eigenschaften
Molekularformel |
C14H19ClO2 |
---|---|
Molekulargewicht |
254.75 g/mol |
IUPAC-Name |
3-(chloromethyl)-3-(2-phenylmethoxyethyl)oxolane |
InChI |
InChI=1S/C14H19ClO2/c15-11-14(7-9-17-12-14)6-8-16-10-13-4-2-1-3-5-13/h1-5H,6-12H2 |
InChI-Schlüssel |
JUEIQOVPUAPQCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1(CCOCC2=CC=CC=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.